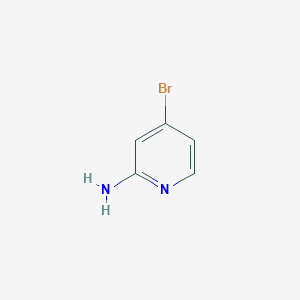

2-Amino-4-bromopyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQKUNMKVAPWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351204 | |

| Record name | 2-Amino-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84249-14-9 | |

| Record name | 2-Amino-4-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural arrangement, featuring an amino group and a bromine atom on the pyridine (B92270) ring, imparts a versatile reactivity profile that is highly valued in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2- and 4-positions with an amino and a bromo group, respectively. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BrN₂ | [1][2][3] |

| Molecular Weight | 173.01 g/mol | [1][2] |

| Appearance | Off-white to light yellow or beige solid | [3][4] |

| Melting Point | 142-146 °C | [1][4] |

| Boiling Point | 268.2 ± 20.0 °C at 760 mmHg (Predicted) | [5][6] |

| Density | 1.710 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 5.72 ± 0.11 (Predicted) | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

| CAS Number | 84249-14-9 | [1][2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H)[7] |

| LC/MS | Retention time: 0.69 min; m/z (electrospray positive ion mode): 175, 173 [M+H]⁺[5] |

| IR (KBr Pellet, cm⁻¹) | The IR spectrum of 2-aminopyridine (B139424) shows characteristic bands for N-H stretching (around 3442 and 3300 cm⁻¹), NH₂ scissoring (around 1630 cm⁻¹), and C-N stretching (around 1328 cm⁻¹). The presence of the bromine atom in this compound would be expected to influence the fingerprint region. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common laboratory-scale procedures.

Method 1: From 2-(Boc-amino)-4-bromopyridine

This method involves the deprotection of a Boc-protected amine.

-

Materials: 2-(Boc-amino)-4-bromopyridine (200 mg, 0.73 mmol), deionized water (1 mL), hydrobromic acid (48 wt% aqueous solution, 1 mL), saturated aqueous sodium bicarbonate solution, ethyl acetate (B1210297), magnesium sulfate.

-

Procedure:

-

Suspend 2-(Boc-amino)-4-bromopyridine in deionized water in a round-bottom flask.[5]

-

Add the hydrobromic acid to the suspension.

-

Stir the reaction mixture at room temperature for 16 hours.[5]

-

Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (25 mL) to neutralize the acid.

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).[5]

-

Combine the organic phases, dry over magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography using pure ethyl acetate as the eluent to obtain this compound.[5]

-

Method 2: Multi-step Synthesis from 4-Bromopyridine Hydrochloride

This industrial-scale synthesis involves esterification, amination, and a Hofmann degradation reaction.[8][9]

-

Step 1: Esterification: 4-Bromopyridine hydrochloride is esterified to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester.[8]

-

Step 2: Amination: The crude ester is then aminated to form 4-bromo-2-pyridinecarboxamide.[8]

-

Step 3: Hofmann Degradation: The resulting amide undergoes a Hofmann degradation to produce this compound.[8]

Reactivity and Applications in Drug Development

The presence of both an amino group and a bromine atom makes this compound a versatile intermediate in organic synthesis, particularly for the construction of pharmaceutical and agrochemical compounds.[3][10] The bromine atom is susceptible to displacement through various cross-coupling reactions, while the amino group can be a site for further functionalization.

A prime example of its utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental transformation in the synthesis of many drug molecules. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound as a substrate.

This reaction pathway is instrumental in the synthesis of biaryl compounds, which are prevalent in many classes of therapeutic agents, including those for neurological disorders and cancer.[3]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable building block for the synthesis of novel and complex molecules with potential therapeutic applications. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.

References

- 1. chimia.ch [chimia.ch]

- 2. tsijournals.com [tsijournals.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. 2-Bromopyridine(109-04-6) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 84249-14-9 [chemicalbook.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to 2-Amino-4-bromopyridine (CAS: 84249-14-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromopyridine, a key building block in modern medicinal and agricultural chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 84249-14-9 | [1] |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [2] |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | 268.2 ± 20.0 °C (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [2] |

| pKa | 5.72 ± 0.11 (Predicted) | [2] |

| LogP | 1.82 | |

| InChI Key | BAQKUNMKVAPWGU-UHFFFAOYSA-N | |

| SMILES | Nc1cc(Br)ccn1 |

Synthesis Protocols

Several synthetic routes to this compound have been developed. The following sections provide detailed experimental protocols for two common and effective methods.

Synthesis from 4-Bromopyridine (B75155) Hydrochloride

This multi-step synthesis involves esterification, amination, and subsequent Hofmann degradation. It is a cost-effective method suitable for larger-scale production.[3]

Experimental Protocol:

Step 1: Esterification to 4-bromo-2-pyridinecarboxylic acid ethyl ester

-

In a suitable reactor, suspend 4-bromopyridine hydrochloride in a solvent such as dichloromethane.

-

Cool the mixture to a low temperature (e.g., -10°C).

-

Slowly add a solution of ethyl pyruvate (B1213749) and hydrogen peroxide in the presence of a ferrous sulfate (B86663) catalyst and sulfuric acid.

-

Maintain the temperature below 0°C during the addition.

-

After the addition is complete, allow the reaction to proceed for a specified time, monitoring by TLC.

-

Work up the reaction by quenching with water, separating the organic layer, and concentrating to yield the crude ester.

Step 2: Amination to 4-bromo-2-pyridinecarboxamide

-

The crude ethyl 4-bromopyridine-2-carboxylate is subjected to amination using a suitable ammonia (B1221849) source.

-

This step typically involves reacting the ester with aqueous ammonia under controlled temperature and pressure conditions.

-

Monitor the reaction for the disappearance of the starting ester.

-

Upon completion, the product is isolated by filtration or extraction.

Step 3: Hofmann Degradation to this compound

-

Prepare a solution of sodium hypobromite (B1234621) by adding bromine to a cooled solution of sodium hydroxide (B78521) in water.

-

Add the 4-bromo-2-pyridinecarboxamide from the previous step to the hypobromite solution at a low temperature (e.g., -10°C).

-

Heat the reaction mixture (e.g., to 80°C) and hold for a period to complete the degradation.

-

Cool the mixture and collect the precipitated crude product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent like toluene (B28343) to obtain pure this compound.[3]

Synthesis from 2,4-Dibromopyridine-N-oxide

This two-step process involves an initial amination followed by a reduction of the N-oxide. This method is reported to have a high overall yield.[4]

Experimental Protocol:

Step 1: Amination of 2,4-Dibromopyridine-N-oxide

-

In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide with aqueous ammonia.

-

Heat the mixture under pressure at a temperature ranging from 60 to 110°C.

-

The reaction progress is monitored until the starting material is consumed.

-

After cooling, the intermediate product, this compound-N-oxide, is isolated.

Step 2: Reduction to this compound

-

Suspend the this compound-N-oxide in a solvent such as ethanol.

-

Add a reducing agent, such as iron powder, along with a catalytic amount of acid (e.g., hydrochloric acid).

-

Heat the reaction mixture to reflux (approximately 76-80°C) for several hours.

-

Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

-

Concentrate the filtrate and purify the residue to yield this compound. A patent describing this method reports a yield of 80.5%.[4]

Spectroscopic Data

While a comprehensive, publicly available dataset is limited, some spectroscopic information has been reported.

-

Mass Spectrometry (LC/MS): An electrospray positive ion mode mass spectrum shows peaks at m/z 175 and 173, corresponding to [M+H]⁺, which is consistent with the presence of a single bromine atom.[2]

-

¹H NMR: A patent reports the following ¹H NMR data (400 MHz, DMSO-d₆): δ 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H). Note: The reported spectrum in the patent may have inconsistencies in the description of the splitting patterns and integration for this compound.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to the synthetic versatility offered by its amino and bromo functional groups. These allow for a wide range of chemical modifications, making it a key component in the synthesis of various biologically active molecules.

Kinase Inhibitors

The 2-aminopyridine (B139424) moiety is a common feature in many kinase inhibitors. Derivatives of this compound can be synthesized to target specific kinases involved in disease signaling pathways. For example, 2-aminopyridine-based compounds have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine-threonine kinase implicated in diabetes, cancer, and inflammation.

Neurodegenerative Diseases

This compound is also utilized in the synthesis of molecules aimed at treating neurodegenerative disorders such as Alzheimer's disease. The development of selective dopamine (B1211576) D₃ receptor agonists, which have potential therapeutic applications in these conditions, can involve intermediates derived from brominated aminopyridines.

Antiviral Agents

The structural features of this compound make it a suitable starting material for the synthesis of novel antiviral compounds. Its ability to participate in various coupling reactions allows for the construction of complex heterocyclic systems with potential antiviral activity.

Experimental Workflow for Derivative Synthesis

A general workflow for the utilization of this compound in the synthesis of more complex molecules, such as kinase inhibitors, often involves a cross-coupling reaction at the bromine position followed by modification of the amino group.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 84249-14-9) is a fundamentally important building block for the synthesis of a diverse range of chemical entities with significant biological activities. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible and versatile tool for researchers in the pharmaceutical and agrochemical industries. The ability to selectively functionalize both the amino and bromo positions provides a powerful platform for the generation of novel compounds for drug discovery and development programs.

References

- 1. This compound | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 84249-14-9 [chemicalbook.com]

- 3. CN105153023A - Synthetic method of this compound - Google Patents [patents.google.com]

- 4. CN102603622B - Synthetic method of this compound - Google Patents [patents.google.com]

Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-4-bromopyridine (CAS No: 84249-14-9), a vital building block in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.85 | d | H-6 |

| ~6.80 | d | H-5 |

| ~6.75 | s | H-3 |

| ~6.20 | br s | -NH₂ |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.5 | C-2 |

| ~150.0 | C-6 |

| ~122.0 | C-3 |

| ~118.0 | C-5 |

| ~108.0 | C-4 |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for this compound based on the typical vibrational modes of aminopyridines and bromoaromatic compounds.

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibration |

| 3450 - 3300 | Medium - Strong | N-H Asymmetric & Symmetric Stretching |

| 3200 - 3000 | Medium | Aromatic C-H Stretching |

| 1640 - 1600 | Strong | N-H Scissoring (Bending) |

| 1580 - 1450 | Strong | C=C and C=N Ring Stretching |

| 1350 - 1250 | Medium | Aromatic C-N Stretching |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

| 700 - 600 | Medium | C-Br Stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

| m/z | Ion | Notes |

| 173 | [M+H]⁺ | Corresponds to the molecule with the ⁷⁹Br isotope.[1] |

| 175 | [M+H]⁺ | Corresponds to the molecule with the ⁸¹Br isotope.[1] |

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Vortex mixer or sonicator

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication may be applied if necessary.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).

-

Cap the NMR tube securely and label it.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).

-

For ¹³C NMR, acquire the spectrum using appropriate parameters, which may include a larger number of scans and a wider spectral width.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Spectroscopy-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet die set

-

Hydraulic press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of the this compound sample into the agate mortar.

-

Add about 100-200 mg of dry, IR-grade KBr to the mortar.

-

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of significant absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials and Equipment:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent. The concentration will depend on the sensitivity of the instrument.

-

For direct infusion, the sample solution is drawn into a syringe and infused into the ion source at a constant flow rate.

-

Alternatively, the sample can be introduced via a chromatographic system like GC-MS or LC-MS.

-

-

Ionization and Analysis:

-

Data Interpretation:

-

The resulting mass spectrum plots ion intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the isotopic pattern, particularly the M+ and M+2 peaks, to confirm the presence and number of bromine atoms.

-

Examine the fragmentation pattern to gain further structural information.

-

Conclusion

The spectroscopic data and protocols provided in this guide serve as a fundamental resource for the identification and characterization of this compound. The predicted NMR data offers a valuable starting point for spectral assignment, while the expected IR and confirmed MS data provide key structural and compositional information. Adherence to the detailed experimental protocols will enable researchers to generate high-quality, reproducible spectroscopic data, facilitating its application in drug discovery and chemical synthesis.

References

- 1. sites.bu.edu [sites.bu.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide on the Solubility of 2-Amino-4-bromopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-bromopyridine, a key intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data is not widely available in public literature, this document outlines the known qualitative solubility profile, provides detailed experimental protocols for determining precise solubility values, and presents a logical workflow for these experimental procedures.

Qualitative Solubility Profile

This compound is a crystalline solid at room temperature. Its solubility is largely dictated by the polarity of the solvent, a common characteristic for heterocyclic compounds containing both a hydrogen bond donor (the amino group) and a polar ring system.

General solubility observations indicate the following:

-

High Solubility: The compound is reported to be soluble in highly polar organic solvents such as N,N-dimethylformamide (DMF).

-

Slight Solubility: It exhibits slight or limited solubility in moderately polar solvents like methanol (B129727) and chloroform.[1]

-

Poor Solubility: In low-polarity or non-polar solvents, such as ether and petroleum ether, this compound has poor solubility.

-

Insolubility: The compound is generally considered insoluble in water.

A calculated Log S value of -1.61, which corresponds to a predicted aqueous solubility of 4.21 mg/mL, is available; however, this is a computational estimation and should be confirmed by experimental data.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Toluene |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following experimental protocols are recommended. The primary method described is the widely accepted "shake-flask" or equilibrium solubility method, followed by two common analytical techniques for concentration measurement.

Equilibrium Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove all undissolved solids.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method (Gravimetric or UV-Vis Spectrophotometry).

Analytical Method 1: Gravimetric Analysis

This is a straightforward method for determining the concentration of the solute in the saturated solution.

Procedure:

-

Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

-

Drying and Weighing: Once the solvent is fully evaporated, dry the residue to a constant weight in a desiccator or oven.

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = (Weight of residue (g) / Volume of sample (mL)) * 100

Analytical Method 2: UV-Vis Spectrophotometry

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.

Procedure:

-

Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent and scan its UV-Vis spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analyze the Saturated Solution:

-

Take the accurately diluted sample of the filtered saturated solution prepared in the shake-flask method.

-

Measure its absorbance at the λmax.

-

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies

This technical guide provides a comprehensive overview of the physical properties and key synthetic routes for 2-Amino-4-bromopyridine, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound. The reported values for melting point exhibit some variation across different sources, which is common for chemical compounds and can depend on the purity and the method of determination.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | [1][2] |

| Molecular Weight | 173.01 g/mol | [1] |

| Melting Point | 136-148 °C | [1][2][3] |

| Boiling Point | 268.2 °C at 760 mmHg | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥ 97% | [4] |

| CAS Number | 84249-14-9 | [1][2] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method may depend on factors such as the availability of starting materials, desired scale, and safety considerations. Below are detailed descriptions of prominent synthetic pathways.

Synthesis Route 1: From 4-Bromopyridine (B75155) Hydrochloride

This method involves a three-step process starting from 4-bromopyridine hydrochloride, proceeding through esterification, amination, and finally a Hofmann degradation reaction.[5][6]

Step 1: Esterification

-

4-bromopyridine hydrochloride is esterified to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester.[5]

Step 2: Amination

-

The crude 4-bromo-2-pyridinecarboxylic acid ethyl ester from the previous step is subjected to an amination reaction to produce 4-bromo-2-pyridinecarboxamide.[5]

Step 3: Hofmann Degradation

-

The resulting 4-bromo-2-pyridinecarboxamide undergoes a Hofmann degradation reaction to yield the final product, this compound.[5]

-

The crude product can be purified by crystallization with toluene (B28343) to obtain the pure compound.[5]

Caption: Synthesis of this compound from 4-Bromopyridine Hydrochloride.

Synthesis Route 2: From 2,4-Dibromopyridine-N-oxide

This alternative synthesis involves a two-step process starting with 2,4-dibromopyridine-N-oxide. This method is noted for having fewer reaction steps and a high overall yield, making it suitable for larger-scale preparations.[7]

Step 1: Amination

-

The starting material, 2,4-dibromopyridine-N-oxide, undergoes an amination reaction with ammonia (B1221849) water in a sealed vessel at a temperature of 60-110 °C.[7]

Step 2: Reduction

-

The intermediate from the amination step is then subjected to a reduction reaction to yield this compound.[7]

-

The reduction can be achieved using reduced iron powder in the presence of a small amount of hydrochloric acid, with the reaction mixture heated to reflux.[7]

-

After the reaction is complete, the product is isolated by filtration and can be purified by washing with water and drying.[7]

Caption: Synthesis of this compound from 2,4-Dibromopyridine-N-oxide.

Synthesis Route 3: From TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE

A laboratory-scale synthesis can be performed starting from tert-butyl 4-bromopyridin-2-ylcarbamate.[8]

Procedure:

-

tert-Butyl 4-bromopyridin-2-ylcarbamate (0.73 mmol) is suspended in water (1 mL).[8]

-

Hydrobromic acid (1 mL, 48 wt. % in water) is added to the suspension.[8]

-

The reaction mixture is stirred for 16 hours at room temperature.[8]

-

The mixture is then poured into an aqueous solution of sodium bicarbonate (25 mL) and extracted with ethyl acetate (B1210297) (3 x 25 mL).[8]

-

The combined organic phases are dried over magnesium sulfate (B86663) and the solvent is removed under reduced pressure.[8]

-

The crude product is purified by column chromatography using ethyl acetate as the eluent to give the pure this compound.[8]

This guide provides essential data and methodologies for researchers working with this compound. The versatility of this compound as a building block in the synthesis of biologically active molecules underscores its importance in medicinal chemistry and related fields.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [stenutz.eu]

- 4. This compound 97 84249-14-9 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. CN105153023A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. CN102603622B - Synthetic method of this compound - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research and development.[1][][3] Its unique structure, featuring both a reactive bromine atom and an amino group on the pyridine (B92270) ring, allows for versatile functionalization, making it a key intermediate in the synthesis of complex, biologically active molecules.[][4] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug discovery.[][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 84249-14-9 | [1][5][6] |

| Molecular Formula | C₅H₅BrN₂ | [1][5][6][7] |

| Molecular Weight | 173.01 g/mol | [5][6][7] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 142-146 °C | [6] |

| Boiling Point | 268.2 °C | [6] |

| Purity | ≥ 99% (HPLC) | [1] |

Synthetic Pathways

Several synthetic routes for the preparation of this compound have been developed. The following sections detail the most prominent and scalable methods.

Route 1: From 4-Bromopyridine (B75155) Hydrochloride via Hofmann Degradation

This widely used, multi-step synthesis starts from the readily available 4-bromopyridine hydrochloride and proceeds through esterification, amination, and a final Hofmann degradation.[4][5][8] This method is noted for its low raw material cost, high yield, and suitability for industrial-scale production.[4][8]

Reaction Workflow: Synthesis via Hofmann Degradation

Caption: Three-step synthesis of this compound.

Step 1: Esterification of 4-Bromopyridine Hydrochloride [4]

-

In a 20-liter three-necked flask, add ethyl acetate and cool to 0°C.

-

Slowly add hydrogen peroxide under mechanical stirring, maintaining the temperature below 0°C.

-

In a separate 200-liter reactor, add dichloromethane (B109758) and a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane.

-

To the 200-liter reactor, add ferrous sulfate (B86663) and a 50 wt% sulfuric acid solution.

-

Cool the mixture to -10°C under stirring.

-

Slowly add the prepared reagent from the flask dropwise, maintaining the temperature between -10°C and 0°C.

-

After the addition is complete, stir and heat the mixture for one hour. Monitor the reaction by TLC.

-

Upon completion, add the reaction mixture to 100 liters of water, stir for 30 minutes, and separate the layers.

-

Concentrate the organic phase to obtain crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg). This crude product is used directly in the next step.

Step 2: Amination [4]

-

Add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in batches to 35 liters of ammonia solution.

-

Stir the mixture overnight.

-

Centrifuge the mixture, wash the solid with ethyl acetate, and centrifuge again to obtain 4-bromopyridine-2-carboxamide (4.5 kg).

Step 3: Hofmann Degradation [4][8]

-

In a 50-liter reactor, add water and sodium hydroxide, and cool the solution to 0°C under stirring.

-

Add bromine dropwise. After the addition is complete, cool the mixture to -10°C.

-

Add the 4-bromopyridine-2-carboxamide in batches.

-

After the addition is complete, stir and heat the mixture at 80°C for one hour. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and centrifuge to obtain the crude product.

-

Purify the crude product by crystallization with toluene (B28343) to obtain pure this compound (1.5 kg).

| Step | Starting Material | Reagents | Product | Yield |

| 1. Esterification | 4-Bromopyridine hydrochloride (5 kg) | Ethyl acetate, H₂O₂, FeSO₄, H₂SO₄, CH₂Cl₂ | Crude Ethyl 4-bromopyridine-2-carboxylate (8.5 kg) | Not specified |

| 2. Amination | Crude Ethyl 4-bromopyridine-2-carboxylate (8.5 kg) | Ammonia solution | 4-Bromopyridine-2-carboxamide (4.5 kg) | Not specified |

| 3. Hofmann Degradation | 4-Bromopyridine-2-carboxamide | Br₂, NaOH, H₂O | This compound (1.5 kg) | Not specified |

Note: The provided source gives masses of reactants and products but does not explicitly state percentage yields for each step.

Route 2: From 2,4-Dibromopyridine-N-oxide

This two-step method offers a high-yield synthesis of this compound from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by a reduction.[9] This route is advantageous due to its fewer reaction steps and high overall yield, making it suitable for large-scale preparation.[9]

Reaction Workflow: Synthesis from N-oxide

Caption: Two-step synthesis from 2,4-dibromopyridine-N-oxide.

Step 1: Ammoniation

-

The raw material, 2,4-dibromopyridine-N-oxide, is subjected to an ammoniation reaction with ammonia water in a sealed vessel.

-

The reaction is carried out at a temperature between 60°C and 110°C.

Step 2: Reduction

-

In a 2-liter four-necked bottle, add 1 liter of ethanol and the intermediate from the previous step (79.59 g, 0.421 mol).

-

With mechanical stirring, add reduced iron powder (235.8 g, 4.21 mol) and concentrated HCl (7.5 mL).

-

Heat the mixture to reflux (76°C) for 5 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Filter the reaction mixture through diatomaceous earth.

-

Concentrate the filtrate.

-

Filter the resulting solid, wash with water, and dry to obtain this compound as a faint yellow solid (58.6 g).

| Step | Starting Material | Reagents | Product | Overall Yield | Purity |

| 1 & 2 | 2,4-Dibromopyridine-N-oxide | 1. Ammonia water2. Reduced iron powder, HCl, Ethanol | This compound | 80.5% | 99% |

Route 3: From tert-Butyl 4-bromopyridin-2-ylcarbamate

This laboratory-scale synthesis involves the deprotection of a Boc-protected aminopyridine derivative.[5]

Reaction Workflow: Deprotection Synthesis

Caption: Synthesis via deprotection of a Boc-protected precursor.

-

Suspend tert-Butyl 4-bromopyridin-2-ylcarbamate (200 mg, 0.73 mmol) in water (1 mL).

-

Add hydrobromic acid (1 mL, 48 wt. % in water).

-

Stir the reaction mixture for 16 hours.

-

Pour the mixture into an aqueous NaHCO₃ solution (25 mL).

-

Extract with EtOAc (3 x 25 mL).

-

Combine the organic phases, dry over MgSO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography (eluent: neat EtOAc) to obtain the title compound (73 mg).

| Starting Material | Reagents | Product | Yield |

| tert-Butyl 4-bromopyridin-2-ylcarbamate (200 mg) | HBr (48% in water) | This compound (73 mg) | 58% |

Conclusion

The synthesis of this compound can be achieved through several effective routes, with the choice of method depending on factors such as scale, cost, and available starting materials. The three-step synthesis starting from 4-bromopyridine hydrochloride and the two-step synthesis from 2,4-dibromopyridine-N-oxide are particularly well-suited for larger-scale production due to their high yields and cost-effective reagents.[4][8][9] The deprotection method provides a viable laboratory-scale alternative.[5] This guide has provided detailed protocols and quantitative data to assist researchers and drug development professionals in the efficient synthesis of this crucial pharmaceutical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 84249-14-9 | FA09168 | Biosynth [biosynth.com]

- 7. This compound | C5H5BrN2 | CID 693282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105153023A - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. CN102603622B - Synthetic method of this compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromopyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. While extensively utilized as a building block in medicinal chemistry, emerging evidence suggests that this compound itself possesses intrinsic biological activities of significant interest. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its roles as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and a potential anticancer agent. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and drug discovery efforts.

Introduction

This compound is a substituted pyridine (B92270) derivative characterized by an amino group at the 2-position and a bromine atom at the 4-position. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor for the synthesis of complex pharmaceutical and agrochemical compounds.[1] Beyond its role as a synthetic intermediate, this compound has been identified as a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR) and has demonstrated the ability to inhibit the proliferation of cancer cells in vitro.[2] This guide aims to consolidate the current understanding of the biological activities of this compound, providing a technical resource for researchers in the field.

Key Biological Activities

The primary reported biological activities of this compound are its antagonism of nAChRs and its antiproliferative effects on cancer cells.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound has been identified as a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR).[2] nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. Their modulation is a key therapeutic strategy for a range of neurological disorders. The antagonistic activity of this compound at these receptors suggests its potential as a lead compound for the development of novel therapeutics targeting nAChR-mediated signaling.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells.[2] The precise mechanism of its anticancer activity is not yet fully elucidated, but it may be linked to its interaction with nAChRs, which are known to be expressed on various cancer cells and can influence tumor growth and angiogenesis. Additionally, the structural similarity of 2-aminopyridine (B139424) derivatives to known tubulin polymerization inhibitors suggests a potential alternative or complementary mechanism of action.

Quantitative Data

| Compound/Derivative | Biological Activity | Cell Line/Target | Quantitative Data (IC50/MIC) | Reference |

| 2-Amino-4-chloropyridine derivatives | Antibacterial | S. aureus, B. subtilis | MIC: 2-7 µg/mL | [3] |

| Pyridine-bridged combretastatin-A4 analogues | Anticancer (Tubulin Polymerization Inhibition) | Various cancer cell lines | IC50 in the low nanomolar range | [4] |

| 2-Amino-4-(1-piperidine) pyridine | Anticancer | HCT116, HT29 (Colon cancer) | Concentration-dependent reduction in viability | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This protocol is adapted from standard procedures for radioligand binding assays to determine the affinity of a test compound for nAChRs.

Workflow for nAChR Competitive Binding Assay

Caption: Workflow for a nicotinic acetylcholine receptor competitive binding assay.

Materials:

-

Membrane preparation from cells expressing the desired nAChR subtype.

-

Radioligand (e.g., [³H]epibatidine).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

In a 96-well plate, combine the nAChR-expressing cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a known nAChR ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability/Proliferation (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on cancer cell viability.

Workflow for MTT Cell Viability Assay

Caption: Workflow for an MTT cell viability and proliferation assay.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the plate for a period of 24 to 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[5]

-

Add the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This protocol is for a fluorescence-based assay to determine if this compound inhibits tubulin polymerization.

Workflow for Tubulin Polymerization Assay

Caption: Workflow for an in vitro tubulin polymerization assay.

Materials:

-

Purified tubulin protein.

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

GTP solution.

-

Fluorescent reporter for tubulin polymerization.

-

This compound.

-

Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.

-

Temperature-controlled microplate reader.

Procedure:

-

On ice, prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.

-

Add this compound or control compounds at various concentrations to the wells of a 96-well plate.[6]

-

Add the tubulin reaction mixture to the wells.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.[7][8]

-

Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[9]

Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited, studies on its derivatives provide insights into potential mechanisms.

Wnt/β-catenin Signaling Pathway

A derivative of 2-aminopyrimidine (B69317) has been shown to be a canonical Wnt/β-catenin activator.[10] The Wnt pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. The potential for this compound or its derivatives to modulate this pathway warrants further investigation.

Potential Modulation of the Wnt/β-catenin Pathway

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway, indicating a potential point of modulation by 2-aminopyridine derivatives.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of cell proliferation, differentiation, and survival.[11][12] Given the antiproliferative effects of this compound, it is plausible that it may exert its effects through modulation of one or more of the MAPK cascades (e.g., ERK, JNK, p38).

Overview of MAPK Signaling Cascades

Caption: A generalized schematic of a MAPK signaling pathway, a potential target for this compound's antiproliferative activity.

Conclusion

This compound is a molecule of significant interest, not only as a versatile synthetic intermediate but also for its inherent biological activities. Its role as a nicotinic acetylcholine receptor antagonist and its potential as an anticancer agent highlight the need for further in-depth investigation. The experimental protocols and data on related compounds provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanisms of action and effects on key cellular signaling pathways. Future studies should focus on obtaining precise quantitative data for the parent compound and identifying its direct molecular targets to fully realize its potential in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 84249-14-9 | FA09168 | Biosynth [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. benchchem.com [benchchem.com]

- 7. abscience.com.tw [abscience.com.tw]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Continuous inhibition of MAPK signaling promotes the early osteoblastic differentiation and mineralization of the extracellular matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Amino-4-bromopyridine in the Development of Next-Generation Agrochemicals: A Technical Guide

For Immediate Release

[City, State] – [Date] – As the global agricultural sector grapples with the dual challenges of ensuring food security and promoting environmental sustainability, the demand for innovative and effective crop protection solutions has never been more critical. In this context, the versatile chemical intermediate, 2-Amino-4-bromopyridine, has emerged as a pivotal building block in the synthesis of a new generation of agrochemicals. This technical guide provides an in-depth analysis of the potential applications of this compound in the development of novel herbicides, insecticides, and fungicides, offering valuable insights for researchers, scientists, and professionals in the agrochemical industry.

Introduction: The Versatility of a Key Intermediate

This compound is a substituted pyridine (B92270) derivative recognized for its utility as a starting material in the synthesis of complex organic molecules.[1] Its unique structure, featuring both a reactive bromine atom and an amino group, allows for a wide range of chemical modifications, making it an ideal scaffold for the development of new active ingredients with diverse biological activities.[2] The strategic placement of the bromine and amino functionalities enables chemists to introduce various toxophores and tailor the physicochemical properties of the final compounds to enhance their efficacy and selectivity.

Applications in Herbicide Development

While direct commercial examples are still emerging, the structural motifs accessible from this compound are prevalent in several classes of herbicides. The pyridine ring is a core component of many herbicides that act as synthetic auxins or inhibitors of key plant enzymes.

Potential Synthesis of Pyridine-Based Herbicides

The amino group of this compound can be readily acylated or arylated to produce a variety of N-substituted derivatives. For instance, reaction with various picolinic acids could lead to the formation of N-(4-bromopyridin-2-yl)picolinamides, a class of compounds known for their herbicidal activity.

Experimental Protocol: General Synthesis of N-(4-bromopyridin-2-yl)picolinamides

A general synthetic route could involve the following steps:

-

Activation of Picolinic Acid: A substituted picolinic acid (1.1 equivalents) is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to form the activated ester.

-

Coupling Reaction: this compound (1.0 equivalent) is added to the reaction mixture. A catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), may be added to facilitate the reaction.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired N-(4-bromopyridin-2-yl)picolinamide.

Mode of Action: Synthetic Auxins

Many pyridine-based herbicides function as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death.

Synthetic Auxin Mode of Action.

Applications in Insecticide Development

The aminopyridine scaffold is a key feature in several classes of insecticides, most notably the neonicotinoids and other compounds that target the insect nervous system.

Potential Synthesis of Novel Insecticidal Derivatives

Derivatization of this compound can lead to novel compounds with potential insecticidal activity. For example, reaction of the amino group with various electrophiles can introduce pharmacophores known to interact with insect nicotinic acetylcholine (B1216132) receptors (nAChRs) or other neuronal targets.

Experimental Protocol: General Insecticidal Bioassay (Leaf-Dip Method)

A common method for evaluating the insecticidal activity of new compounds is the leaf-dip bioassay:

-

Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create stock solutions. A series of dilutions are then prepared in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Treatment: Leaf discs from a susceptible host plant (e.g., cabbage for aphids) are dipped into the test solutions for a standardized period (e.g., 10-30 seconds). Control discs are dipped in the solvent-surfactant solution without the test compound.

-

Infestation: After air-drying, the treated leaf discs are placed in petri dishes containing a moist filter paper. A known number of test insects (e.g., 10-20 adult aphids) are then introduced onto each leaf disc.

-

Incubation and Assessment: The petri dishes are maintained under controlled conditions of temperature, humidity, and light. Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Insects that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) values are then calculated using probit analysis.

Mode of Action: Targeting the Insect Nervous System

Many pyridine-based insecticides act as agonists or antagonists of receptors in the insect central nervous system. A key target is the nicotinic acetylcholine receptor (nAChR).

Insecticidal action at the nicotinic acetylcholine receptor.

Applications in Fungicide Development

The development of fungicides with novel modes of action is crucial to combat the growing issue of resistance in pathogenic fungi. The pyridine ring is present in several classes of fungicides, including those that inhibit mitochondrial respiration.

Potential Synthesis of Pyridine-Thiazole Fungicides

A promising avenue for the application of this compound is in the synthesis of pyridine-thiazole carboxamides. The amino group can be converted to an isothiocyanate, which can then be reacted with an α-haloketone to form a thiazole (B1198619) ring. The resulting aminothiazole can be further derivatized to produce a range of carboxamides.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

The in vitro antifungal activity of synthesized compounds can be determined using the poisoned food technique:

-

Preparation of Media: A suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.

-

Incorporation of Test Compounds: The synthesized compounds are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration. The medium is then poured into sterile petri dishes.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea or Rhizoctonia solani) is placed in the center of each agar plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

-

Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 (effective concentration for 50% inhibition) can be determined by testing a range of concentrations.

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

A significant class of pyridine-containing fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to a depletion of cellular energy.[3][4]

Mechanism of action for SDHI fungicides.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for potential agrochemical derivatives of this compound, based on published data for structurally related compounds.

| Compound Class | Target Organism | Bioassay | Efficacy Metric | Hypothetical Value Range |

| Herbicides | ||||

| N-(Pyridin-2-yl)picolinamides | Broadleaf Weeds | Whole Plant Assay | GR50 | 10 - 100 g/ha |

| Insecticides | ||||

| Pyridine-based nAChR Agonists | Aphids | Leaf-Dip Assay | LC50 | 0.1 - 5 mg/L |

| Fungicides | ||||

| Pyridine-Thiazole Carboxamides | Botrytis cinerea | Mycelial Growth | EC50 | 0.5 - 10 µg/mL |

Conclusion and Future Outlook

This compound represents a highly valuable and versatile platform for the discovery and development of novel agrochemicals. Its favorable chemical properties and synthetic accessibility make it an attractive starting point for the creation of diverse libraries of compounds with potential herbicidal, insecticidal, and fungicidal activities. Future research efforts should focus on the synthesis and screening of a wider range of derivatives, coupled with detailed structure-activity relationship (SAR) studies and mode of action investigations. Such a focused approach will be instrumental in unlocking the full potential of this important chemical intermediate and delivering the next generation of sustainable and effective crop protection solutions.

References

Methodological & Application

Synthesis of 2-Amino-4-bromopyridine Derivatives: Application Notes and Protocols for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. Its strategic placement of an amino group and a bromine atom on the pyridine (B92270) ring allows for versatile and site-selective derivatization. The electron-donating amino group can influence the reactivity of the pyridine ring, while the bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and other applications. Derivatives of 2-aminopyridine (B139424) have shown significant potential as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Key Applications of this compound Derivatives

Derivatives synthesized from this compound are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. Notably, they are key scaffolds for the development of:

-

Kinase Inhibitors: Many 2-aminopyridine derivatives have been identified as potent inhibitors of protein kinases, such as Janus kinase (JAK), Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K).[1][2][3][4] These are crucial targets in oncology and immunology.

-

Central Nervous System (CNS) Agents: The aminopyridine motif is present in drugs targeting neurological disorders.[1]

-

Antiviral and Antibacterial Agents: The versatile structure allows for the development of novel antimicrobial compounds.

Experimental Protocols and Data

The following sections provide detailed protocols and representative data for the derivatization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-4-arylpyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

Experimental Workflow:

General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

To a dry Schlenk flask is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyridine.

Quantitative Data Summary (Representative Examples):

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |

| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 92 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 100 | 85 |

Note: Yields are based on literature for structurally similar bromopyridines and may vary for this compound.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-4-aminopyridin-2-amines

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Experimental Workflow:

General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

In a dry, argon-flushed sealed tube, this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP or Xantphos, 1.5-3 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) are combined. Anhydrous solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2 equiv.). The tube is sealed, and the mixture is heated to 80-120 °C with stirring for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to yield the desired N-substituted-4-aminopyridin-2-amine.[5]

Quantitative Data Summary (Representative Examples):

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 75-85 |

| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 80-90 |

| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 70-80 |

| 4 | Benzylamine | Pd(OAc)₂ (2) | DPEphos (4) | NaOtBu | Toluene | 90 | 85 |

Note: Yields are based on literature for analogous bromopyridine substrates and serve as a general guide.[6]

Sonogashira Coupling: Synthesis of 2-Amino-4-alkynylpyridines

The Sonogashira coupling facilitates the formation of a C-C triple bond between this compound and a terminal alkyne. This reaction is highly valuable for creating rigid scaffolds and introducing functionalities for further transformations.

Experimental Workflow:

General workflow for the Sonogashira coupling reaction.

Detailed Protocol:

To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[7][8] Add the solvent (e.g., DMF) and stir for 30 minutes. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N).[7][8] Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction progress by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 2-amino-4-alkynylpyridine.[7][8]

Quantitative Data Summary (Based on 2-amino-3-bromopyridine):

| Entry | Terminal Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 96 |

| 2 | 4-Ethynylanisole | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 93 |

| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 85 |

| 4 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 88 |

Data adapted from a study on 2-amino-3-bromopyridines, which are expected to have similar reactivity.[9][10]

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Many 2-aminopyridine derivatives have been investigated as inhibitors of the Janus kinase (JAK) family of tyrosine kinases.[2][3] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, involved in immune responses, inflammation, and hematopoiesis.[11][12] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. By inhibiting JAKs, particularly JAK2, these compounds can block the downstream signaling cascade, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating gene expression.[11][12]

JAK-STAT Signaling Pathway and Inhibition:

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - East China Normal University [pure.ecnu.edu.cn]

- 3. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]